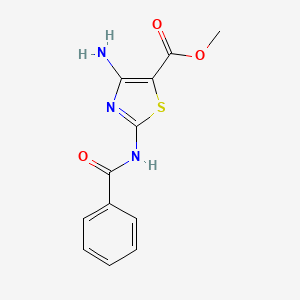![molecular formula C16H14N4O B8407718 3-[3-(4-Methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzonitrile](/img/structure/B8407718.png)
3-[3-(4-Methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzonitrile
Vue d'ensemble
Description
3-[3-(4-Methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzonitrile is a complex organic compound that features a unique structure combining a pyridine ring, an imidazolidinone moiety, and a benzonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-methylpyridine derivative, followed by the formation of the imidazolidinone ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(4-Methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-[3-(4-Methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[3-(4-Methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methylpyridin-3-yl)benzoic acid
- 3-(4-Pyridinyl)benzoic acid
- 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
Uniqueness
3-[3-(4-Methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzonitrile is unique due to the presence of the imidazolidinone ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H14N4O |
|---|---|
Poids moléculaire |
278.31 g/mol |
Nom IUPAC |
3-[3-(4-methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzonitrile |
InChI |
InChI=1S/C16H14N4O/c1-12-5-6-18-11-15(12)20-8-7-19(16(20)21)14-4-2-3-13(9-14)10-17/h2-6,9,11H,7-8H2,1H3 |
Clé InChI |
PAFBAAWQMHARSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC=CC(=C3)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1-Methyl-pyrrolidin-yl)ethyl] thiourea](/img/structure/B8407649.png)
![4-Methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B8407676.png)


![1-(Chloromethyl)-3-[[5-methoxy-7-[2-(dimethylamino)ethoxy]-1H-indole-2-yl]carbonyl]-2,3-dihydro-1H-benzo[e]indole-5-amine](/img/structure/B8407697.png)





![tert-butyl N-[(2S)-2-methoxypropyl]carbamate](/img/structure/B8407727.png)
![2-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)propanoic acid](/img/structure/B8407733.png)

